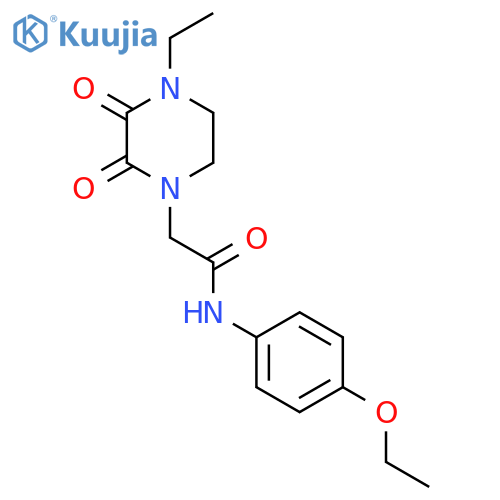Cas no 868680-53-9 (N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide)

868680-53-9 structure
商品名:N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- F1827-0034
- SR-01000016207
- 868680-53-9
- AKOS024612382
- SR-01000016207-1
-
- インチ: 1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-5-7-13(8-6-12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
- InChIKey: ASVNPJDJQWJOPI-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N(CC)CCN1CC(NC1C=CC(=CC=1)OCC)=O)=O
計算された属性
- せいみつぶんしりょう: 319.15320616g/mol
- どういたいしつりょう: 319.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 79Ų
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1827-0034-5mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-5μmol |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-10mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-25mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-50mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-40mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-20mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-2μmol |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-4mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1827-0034-100mg |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
868680-53-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
868680-53-9 (N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
